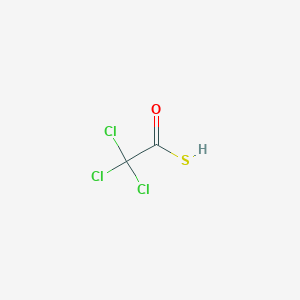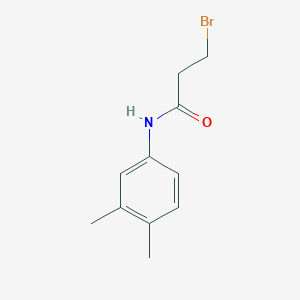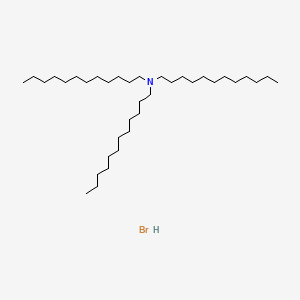
Trilaurylamin-hydrobromid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trilaurylamin-hydrobromid, also known as trilaurylamine hydrobromide, is a chemical compound formed by the reaction of trilaurylamine with hydrobromic acid. It is commonly used in various chemical processes, particularly in the extraction and separation of hydrohalic acids. The compound is known for its ability to form stable ion pairs and its effectiveness in organic diluents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trilaurylamin-hydrobromid is synthesized by reacting trilaurylamine with hydrobromic acid. The reaction typically occurs in an organic solvent such as chloroform or benzene. The general reaction can be represented as follows:
C36H75N+HBr→C36H75NHBr
The reaction is usually carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with efficient mixing and temperature control systems. The process includes the following steps:
Mixing: Trilaurylamine and hydrobromic acid are mixed in a reactor.
Reaction: The mixture is allowed to react at controlled temperatures.
Separation: The product is separated from the reaction mixture by filtration or centrifugation.
Purification: The crude product is purified by recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Trilaurylamin-hydrobromid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Complex Formation: It forms complexes with metal ions, which can be used in extraction processes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include chloride, iodide, and thiocyanate ions.
Solvents: Organic solvents such as chloroform, benzene, and nitrobenzene are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, the major products can be trilaurylamine chloride, trilaurylamine iodide, or trilaurylamine thiocyanate.
Complexes: Complexes with metal ions such as copper, zinc, and iron.
Scientific Research Applications
Trilaurylamin-hydrobromid has a wide range of applications in scientific research, including:
Chemistry: Used in the extraction and separation of hydrohalic acids and metal ions.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the purification of metals and the production of high-purity chemicals.
Mechanism of Action
The mechanism of action of trilaurylamin-hydrobromid involves the formation of stable ion pairs with hydrohalic acids. The compound’s long hydrophobic tail allows it to dissolve in organic solvents, while the hydrophilic head interacts with the hydrohalic acid. This dual nature facilitates the extraction and separation of acids from aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Trioctylamine Hydrobromide: Similar in structure but with shorter alkyl chains.
Triethylamine Hydrobromide: A smaller molecule with different solubility properties.
Triphenylamine Hydrobromide: Contains aromatic rings instead of alkyl chains.
Uniqueness
Trilaurylamin-hydrobromid is unique due to its long alkyl chains, which provide enhanced solubility in organic solvents and improved extraction efficiency. Its ability to form stable ion pairs makes it particularly useful in separation processes.
Properties
CAS No. |
5810-40-2 |
|---|---|
Molecular Formula |
C36H76BrN |
Molecular Weight |
602.9 g/mol |
IUPAC Name |
N,N-didodecyldodecan-1-amine;hydrobromide |
InChI |
InChI=1S/C36H75N.BrH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H |
InChI Key |
OTZUEMIREJGJOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


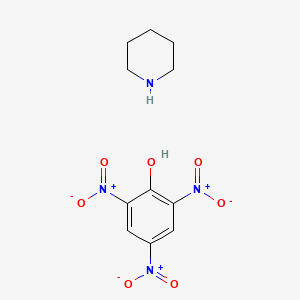
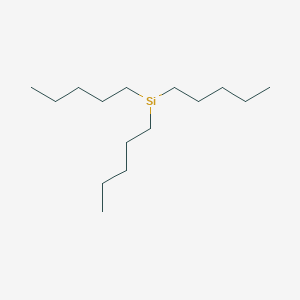

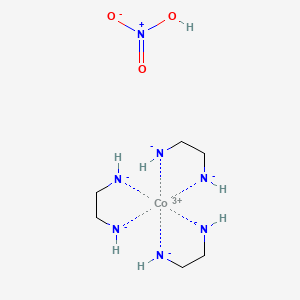
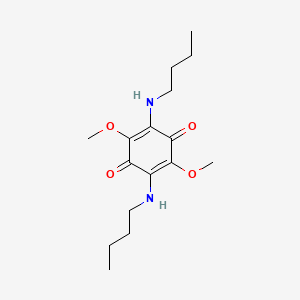
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
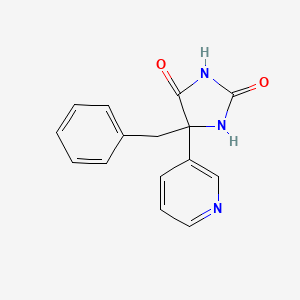
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
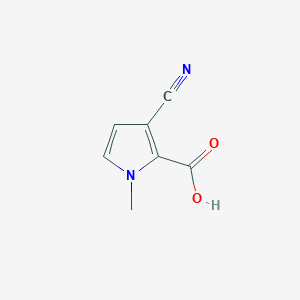
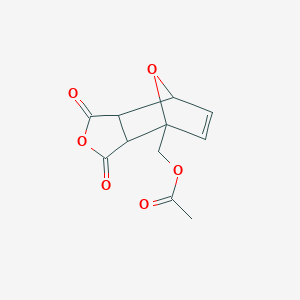
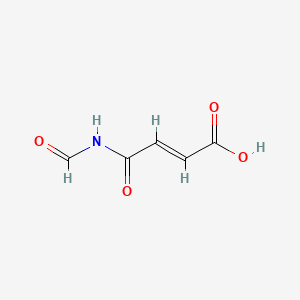
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
